6-Amino-1-ethyl-3-propyluracil
Overview
Description
Synthesis Analysis
The synthesis of 3-substituted 6-aminouracils, including derivatives like 6-Amino-1-ethyl-3-propyluracil, involves reactions of tris(trimethylsilyl)6-aminouracil with various alkyl and arylalkyl halides, facilitated by catalysts such as AlCl3 or iodine for regiospecific modifications. This method offers a general approach to accessing various 3-substituted 6-aminouracils (Müller, 1991).
Molecular Structure Analysis
The molecular structure of 6-Amino-1-ethyl-3-propyluracil derivatives can be analyzed through techniques such as X-ray crystallography and chiral HPLC determinations. These methods confirm the stereochemical integrities of key intermediates and provide insights into the arrangement and configuration of the substituents on the uracil backbone, contributing to understanding their interaction potentials and stability (Tucci et al., 2003).
Chemical Reactions and Properties
6-Amino-1-ethyl-3-propyluracil participates in various chemical reactions due to its reactive sites, including the amino group and the substituents on the pyrimidine ring. Its reactivity with aldehydes under FeCl3·6H2O catalysis in water, for instance, leads to the efficient synthesis of 5-alkyl/arylidenebarbituric acids. This domino reaction illustrates the compound's utility in synthesizing other biologically relevant molecules under mild conditions (Kalita, Mecadon, & Deka, 2014).
Scientific Research Applications
Antibacterial and Antitumor Applications
6-Amino-1-ethyl-3-propyluracil and its derivatives have shown significant promise in the field of medicinal chemistry, particularly for their antibacterial and antitumor activities. The synthesis of substituted 6-anilinouracils has been explored for their potent and selective inhibition of Gram-positive bacterial DNA polymerase IIIC, an enzyme essential for the replication of chromosomal DNA in gram-positive bacteria. These compounds have displayed good in vitro activity against staphylococci, streptococci, and enterococci, with the most potent derivatives inhibiting the polymerase IIIC enzyme at nanomolar concentrations and displaying antibacterial MICs around 4 µg/ml (Kuhl et al., 2005). Additionally, novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives synthesized from 6-amino-1-benzyluracil have been evaluated for their antitumor activities, with some showing promising anticancer activity against lung cancer A549 cell line and potential as chemotherapeutics (El-Kalyoubi & Agili, 2020).
Antioxidant Properties
The exploration of uracil derivatives' antioxidant properties has led to the synthesis of conjugates of uracil derivatives with amino acids, which have shown increased antiradical (antioxidant) activity. This includes the attachment of amino acid fragments to N3-(2-hydroxyethyl)-6-methyluracil, demonstrating enhanced values of specified activity compared to the initial 6-methyluracil, thereby highlighting their potential for further study (Khazimullina & Gimadieva, 2023).
Materials Science Applications
In the materials science domain, 6-aminouracil has been utilized in reactions with oxiranes and ethylene carbonate to produce polyetherols containing a 1,3-pyrimidine ring. These polyetherols have been analyzed for their physical properties and thermal stability, indicating potential applications in polymer science. For instance, polyetherols obtained from 6-aminouracil and ethylene carbonate were used as polyol components to produce polyurethane foams with improved thermal stability, highlighting the compound's versatility beyond biomedical applications (Chmiel-Szukiewicz, 2013).
Safety And Hazards
The safety data sheet for 6-Amino-1-ethyl-3-propyluracil indicates that it is harmful if swallowed9. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed9.
Future Directions
6-Amino-1-ethyl-3-propyluracil is an intermediate in the synthesis of a series of new substituted Xanthines which have high affinity and selectivity for the human adenosine A2B receptors4. This suggests potential future directions in the development of drugs targeting these receptors.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQTTRYMSZAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N(C1=O)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20981605 | |
Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-ethyl-3-propyluracil | |
CAS RN |
63981-31-7, 72361-28-5 | |
Record name | 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63981-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uracil, 6-amino-1-ethyl-3-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63981-31-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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